molecular formula C14H11F4N3O B2979144 N-[4-Fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2380167-11-1

N-[4-Fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide

Cat. No. B2979144
CAS RN: 2380167-11-1
M. Wt: 313.256
InChI Key: HRTQCEMMTGMVEM-UHFFFAOYSA-N
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Description

N-[4-Fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide, also known as FTDC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a pyrimidine derivative that has a trifluoromethyl group attached to its phenyl ring, making it a highly lipophilic compound.

Mechanism of Action

N-[4-Fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide works by binding to the active site of MTH1, preventing it from carrying out its normal function of repairing oxidized DNA. This leads to the accumulation of damaged DNA in cancer cells, triggering cell death.
Biochemical and physiological effects:
N-[4-Fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide has been found to have a selective toxicity towards cancer cells, while sparing normal cells. This is due to the fact that cancer cells have a higher level of oxidative stress than normal cells, making them more susceptible to the effects of N-[4-Fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[4-Fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide in lab experiments is its high specificity towards cancer cells, making it a promising candidate for cancer treatment. However, one of the limitations of using N-[4-Fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

1. Further studies are needed to investigate the potential of N-[4-Fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide in combination with other cancer treatments such as chemotherapy and radiation therapy.
2. The development of more efficient synthesis methods for N-[4-Fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide to improve its yield and purity.
3. Investigation of the potential of N-[4-Fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide in other disease areas such as neurodegenerative diseases.
4. Development of more water-soluble derivatives of N-[4-Fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide to improve its in vivo efficacy.

Synthesis Methods

The synthesis of N-[4-Fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide involves the reaction of 4-amino-5,6-dimethylpyrimidine with 4-fluoro-3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-[4-Fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide.

Scientific Research Applications

N-[4-Fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential applications in cancer treatment. It has been found to inhibit the activity of a protein called MTH1, which is responsible for the repair of oxidative damage to DNA. By inhibiting MTH1, N-[4-Fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide can lead to the accumulation of damaged DNA, ultimately leading to cancer cell death.

properties

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F4N3O/c1-7-8(2)19-6-20-12(7)13(22)21-9-3-4-11(15)10(5-9)14(16,17)18/h3-6H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTQCEMMTGMVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F4N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-Fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide

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